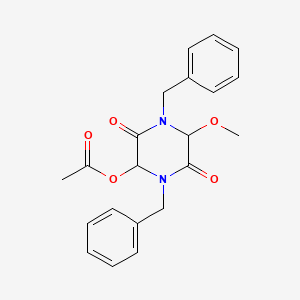
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a piperazine ring substituted with benzyl, methoxy, and acetate groups. This compound has garnered interest due to its potential biological activities and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with diethyl oxalate to form an intermediate, which is then cyclized to produce the piperazine ring. Subsequent methoxylation and acetylation steps yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols.
Substitution: The benzyl groups can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperazine compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibenzylpiperazine: Lacks the methoxy and acetate groups, leading to different chemical properties.
5-Methoxy-3,6-dioxopiperazine: Lacks the benzyl groups, resulting in different biological activities.
2-Acetylpiperazine: Lacks the benzyl and methoxy groups, affecting its reactivity and applications.
Uniqueness
1,4-Dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90301-40-9 |
|---|---|
Molekularformel |
C21H22N2O5 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(1,4-dibenzyl-5-methoxy-3,6-dioxopiperazin-2-yl) acetate |
InChI |
InChI=1S/C21H22N2O5/c1-15(24)28-21-19(26)22(13-16-9-5-3-6-10-16)20(27-2)18(25)23(21)14-17-11-7-4-8-12-17/h3-12,20-21H,13-14H2,1-2H3 |
InChI-Schlüssel |
HIOATDFQTLZUJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(=O)N(C(C(=O)N1CC2=CC=CC=C2)OC)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















